1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Theoretical and X-ray Studies
Research on pyrazole derivatives, including compounds structurally similar to 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile, involves theoretical and X-ray studies to understand their stability and cyclization properties. Such studies reveal the thermodynamic properties of these compounds and their potential for forming more complex derivatives (Al‐Azmi & Awwadi, 2021).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating their potential utility in protecting metals against corrosion. This application is significant in industrial processes where metal longevity is critical (Motawea & Abdelaziz, 2015).
Antimicrobial Activity
The synthesis of novel Schiff bases using pyrazole derivatives has shown antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents. This is particularly relevant in the search for new treatments for drug-resistant bacteria and fungi (Puthran et al., 2019).
Synthetic Approaches
Facile synthetic approaches have been developed for new series of pyrazole-4-carbonitrile derivatives, demonstrating the versatility of pyrazole compounds in chemical synthesis. These methods enable the creation of various derivatives with potential applications in medicinal chemistry and materials science (Ali et al., 2016).
Properties
IUPAC Name |
2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLLAFKGHMUCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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